molecular formula C7H5BrOS B13015543 2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one

2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one

Cat. No.: B13015543
M. Wt: 217.08 g/mol
InChI Key: IBYQLKXFVXXTNA-UHFFFAOYSA-N
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Description

2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one is a heterocyclic compound that contains both sulfur and bromine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one typically involves the bromination of cyclopenta[b]thiophen-6(5H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for this purpose include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one
  • 2-Iodo-4H-cyclopenta[b]thiophen-6(5H)-one
  • 2-Fluoro-4H-cyclopenta[b]thiophen-6(5H)-one

Uniqueness

2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromo-4,5-dihydrocyclopenta[b]thiophen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrOS/c8-6-3-4-1-2-5(9)7(4)10-6/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYQLKXFVXXTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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